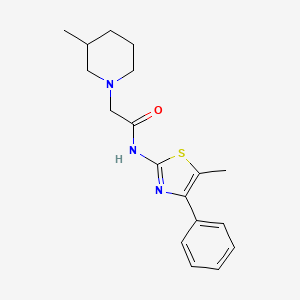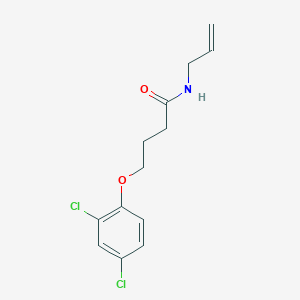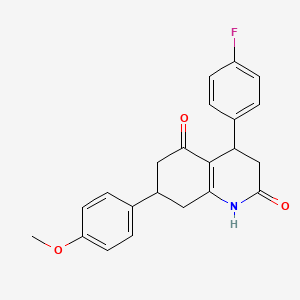![molecular formula C17H20Cl2N4O3S B4627739 2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)
2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide
説明
The study of specific benzamide derivatives, including those with complex substituents like "2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide," plays a significant role in the development of novel compounds with potential applications in various fields such as materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions including condensation, cyclization, and functionalization processes. A study by Saeed and Wong (2012) on the preparation of heterocyclic compounds from aroyl thiourea derivatives via S-cyclization mechanism highlights the type of synthetic routes that could be relevant for synthesizing complex benzamides (S. Saeed & W. Wong, 2012).
Molecular Structure Analysis
X-ray crystallography provides deep insights into the molecular structure of benzamides, elucidating aspects such as crystal packing, hydrogen bonding, and molecular conformation. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing specific intramolecular hydrogen bonding and unit cell dimensions (S. Saeed, N. Rashid, M. Bhatti, & P. Jones, 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization, N-acylation, and reactions with nucleophiles, which significantly alter their chemical properties. Research by Saeed et al. (2012) on the synthetic route for the preparation of dichloro-N-aryl benzamides provides insight into the reactivity and potential transformations of such compounds (S. Saeed & W. Wong, 2012).
科学的研究の応用
Synthesis and Reactions
The compound has been the subject of studies focusing on the synthesis and reactions of novel derivatives that exhibit potential for antimicrobial activities. For instance, research has explored the synthesis of various 4-biphenyl-4-(2H)-phthalazin-1-one derivatives through reactions involving similar compounds, indicating the versatility of this compound class in generating new chemical entities with expected antimicrobial activity (Abubshait et al., 2011). Another study presented a simple and efficient synthetic route for preparing heterocyclic compounds from aroyl thiourea derivatives, showcasing the compound's utility in generating diverse heterocyclic structures (Saeed & Wong, 2012).
Molecular Docking and Biological Screening
The compound and its derivatives have been subject to molecular docking and in vitro screenings to evaluate their potential as antimicrobial and antioxidant agents. Notably, novel pyridine and fused pyridine derivatives have been prepared from related compounds, demonstrating moderate to good binding energies towards target proteins and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).
Antineoplastic Properties
Compounds derived from 2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide have shown selective cytotoxicity against tumorigenic cell lines. A study focusing on benzothiazole derivatives as potent antitumor agents highlighted the design and synthesis of biologically stable derivatives, revealing significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
特性
IUPAC Name |
2,4-dichloro-N-[[[2-(cyclohexanecarbonylamino)acetyl]amino]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c18-11-6-7-12(13(19)8-11)16(26)21-17(27)23-22-14(24)9-20-15(25)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,20,25)(H,22,24)(H2,21,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWXFSVDLTKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N~1~-[(2-{2-[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
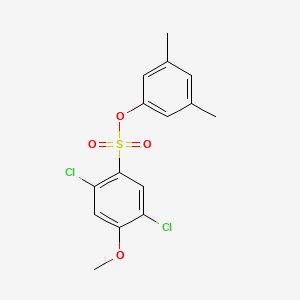
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)
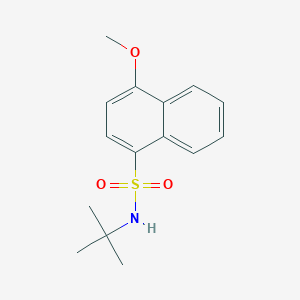
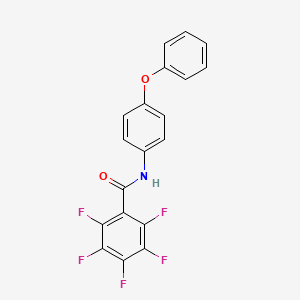
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
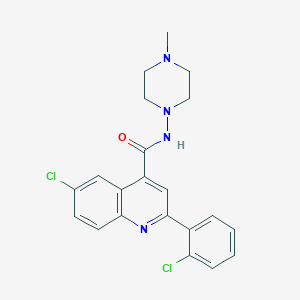
![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
